![molecular formula C34H60N4O8 B12326717 (2S)-1-[7-[(2S)-2-carboxypyrrolidin-1-yl]heptyl]pyrrolidine-2-carboxylic acid](/img/structure/B12326717.png)
(2S)-1-[7-[(2S)-2-carboxypyrrolidin-1-yl]heptyl]pyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-1-[7-[(2S)-2-carboxypyrrolidin-1-yl]heptyl]pyrrolidine-2-carboxylic acid: is a complex organic compound characterized by its unique structure, which includes two pyrrolidine rings and a heptyl chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-[7-[(2S)-2-carboxypyrrolidin-1-yl]heptyl]pyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine rings, followed by the introduction of the heptyl chain and the carboxylic acid groups. Common reagents used in these reactions include pyrrolidine, heptanoic acid, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure reaction vessels. These methods ensure the efficient production of the compound while maintaining high purity and yield.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: In chemistry, (2S)-1-[7-[(2S)-2-carboxypyrrolidin-1-yl]heptyl]pyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential role in cellular processes and interactions. It may serve as a ligand for specific receptors or enzymes, influencing various biochemical pathways.
Medicine: In medicine, the compound is investigated for its potential therapeutic effects. It may have applications in drug development, particularly in the design of new pharmaceuticals targeting specific diseases or conditions.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the development of high-performance products.
作用机制
The mechanism of action of (2S)-1-[7-[(2S)-2-carboxypyrrolidin-1-yl]heptyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and influencing various cellular pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
相似化合物的比较
(2S)-1-[7-[(2S)-2-carboxypyrrolidin-1-yl]heptyl]pyrrolidine-2-carboxylic acid: shares similarities with other pyrrolidine-based compounds, such as proline and hydroxyproline.
Proline: An amino acid with a pyrrolidine ring, commonly found in proteins.
Hydroxyproline: A hydroxylated derivative of proline, important in collagen structure.
Uniqueness: The uniqueness of this compound lies in its dual pyrrolidine rings and heptyl chain, which confer distinct chemical and biological properties. This structure allows for diverse applications and interactions that are not possible with simpler compounds.
属性
分子式 |
C34H60N4O8 |
|---|---|
分子量 |
652.9 g/mol |
IUPAC 名称 |
(2S)-1-[7-[(2S)-2-carboxypyrrolidin-1-yl]heptyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/2C17H30N2O4/c2*20-16(21)14-8-6-12-18(14)10-4-2-1-3-5-11-19-13-7-9-15(19)17(22)23/h2*14-15H,1-13H2,(H,20,21)(H,22,23)/t2*14-,15-/m00/s1 |
InChI 键 |
MNCYFMKXUCPMAS-BKVTYJKYSA-N |
手性 SMILES |
C1C[C@H](N(C1)CCCCCCCN2CCC[C@H]2C(=O)O)C(=O)O.C1C[C@H](N(C1)CCCCCCCN2CCC[C@H]2C(=O)O)C(=O)O |
规范 SMILES |
C1CC(N(C1)CCCCCCCN2CCCC2C(=O)O)C(=O)O.C1CC(N(C1)CCCCCCCN2CCCC2C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl (2S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B12326644.png)

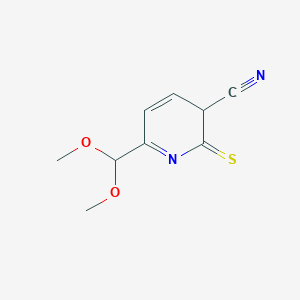
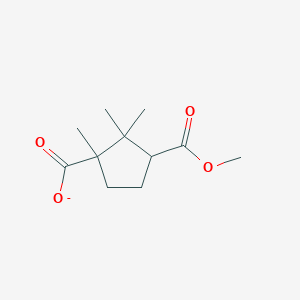
![1H-Pyrazole, 1-acetyl[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]methyl-4-nitro-(9CI)](/img/structure/B12326671.png)
![N-[1-hydrazinyl-4-(methylthio)-1-oxobutan-2-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B12326672.png)
![Acetonitrile,2-(hydroxyimino)-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B12326677.png)
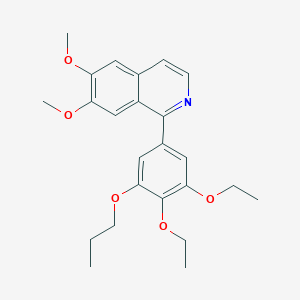
![4-[(E)-3-ethoxy-3-oxoprop-1-enyl]bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B12326688.png)
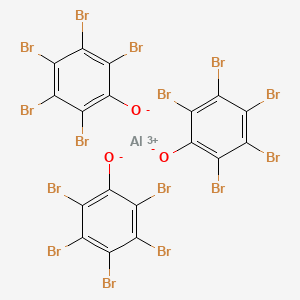

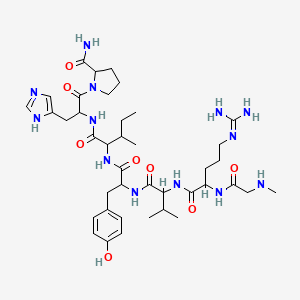

![6,6,9a,11a-tetramethyl-2,3a,4,5,5a,7,8,9,10,11-decahydro-1H-naphtho[1,2-g][1]benzofuran-1,7-diol](/img/structure/B12326707.png)
